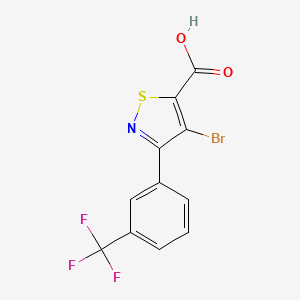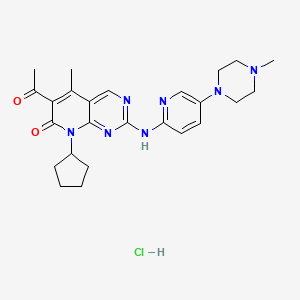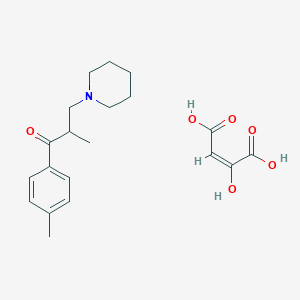
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one is a complex organic compound that combines the properties of both an acid and a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one involves multiple steps. The initial step typically involves the preparation of the individual components, which are then combined through a series of reactions. For instance, the synthesis might start with the preparation of 2-hydroxybut-2-enedioic acid through the oxidation of but-2-enedioic acid. The next step involves the synthesis of 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one, which can be achieved through a Friedel-Crafts acylation reaction followed by a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Applications De Recherche Scientifique
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxybut-2-enedioic acid: Shares the hydroxyl and acid functional groups.
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one: Similar structure but lacks the hydroxyl and acid groups.
Uniqueness
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Formule moléculaire |
C20H27NO6 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(E)-2-hydroxybut-2-enedioic acid;2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO.C4H4O5/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;5-2(4(8)9)1-3(6)7/h6-9,14H,3-5,10-12H2,1-2H3;1,5H,(H,6,7)(H,8,9)/b;2-1+ |
Clé InChI |
BJBWMHIYMPDNIL-WLHGVMLRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.C(=C(\C(=O)O)/O)\C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.C(=C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



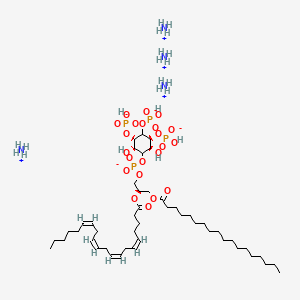
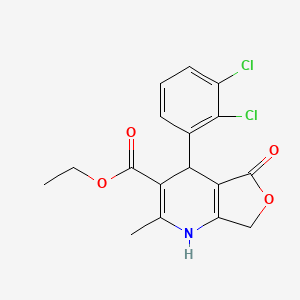

![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
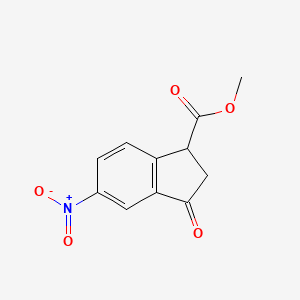
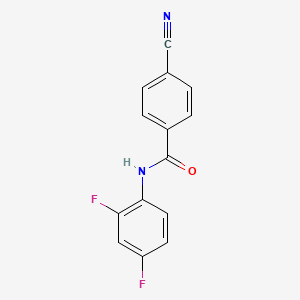

![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
